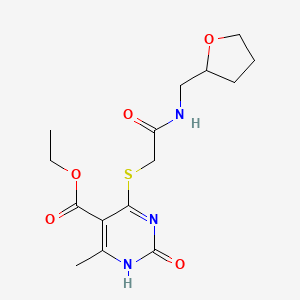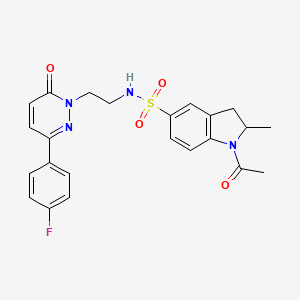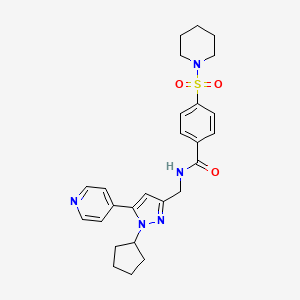
3-Cyclobutoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutoxypropan-1-ol is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18 . It is used in scientific research and holds immense potential in various applications, from organic synthesis to drug discovery.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H14O2/c8-5-2-6-9-7-3-1-4-7/h7-8H,1-6H2 . This indicates the presence of a cyclobutoxy group attached to a propanol group. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources .Aplicaciones Científicas De Investigación
Antimalarial Activity
3-Cyclobutoxypropan-1-ol, a component of various chemical compounds, has been studied for its potential antimalarial activity. D'hooghe et al. (2011) synthesized a range of compounds including 2-amino-3-arylpropan-1-ols, which showed moderate activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D'hooghe et al., 2011). Similarly, D’hooghe et al. (2009) created novel syn-2-alkoxy-3-amino-3-arylpropan-1-ols with antimalarial properties, highlighting the relevance of such compounds in medical research (D’hooghe et al., 2009).
Antifungal Applications
Compounds derived from this compound have shown promising results in antifungal applications. Zambrano-Huerta et al. (2019) synthesized 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives that demonstrated high activity against Candida strains, suggesting their potential as antifungal agents (Zambrano-Huerta et al., 2019).
Pharmacological Enhancements
The interaction of this compound derivatives with other compounds can lead to enhanced pharmacological effects. For instance, Brusnikina et al. (2017) studied the effect of cyclodextrins on the aqueous solubility of a thiadiazole derivative, improving its potential as a treatment for Alzheimer’s disease (Brusnikina et al., 2017).
Drug Discovery
The structural properties of this compound and its derivatives play a crucial role in drug discovery. Studies like those conducted by Qamar et al. (2020) on SARS-CoV-2 3CLpro have utilized such compounds in the search for effective treatments against COVID-19 (Qamar et al., 2020).
Neuroprotection
Research has also explored the neuroprotective potential of this compound derivatives. Kim et al. (2010) investigated tiopronin, a derivative, in a Phase I clinical trial for its neuroprotective properties in aneurysmal subarachnoid hemorrhage (Kim et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclobutyloxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-2-6-9-7-3-1-4-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQYIZMINVEICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)


amine](/img/structure/B2438904.png)


![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)
![Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2438911.png)
![2-(2-chlorophenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2438912.png)
![2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2438915.png)

